molecular formula C47H53FN2O6 B13855297 (6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester

(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester

Cat. No.: B13855297
M. Wt: 760.9 g/mol
InChI Key: LKMXIMMZUBCVBP-UHFFFAOYSA-N
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Description

The compound (6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including a pyrrole ring, a dioxane ring, and ester and amide linkages, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the benzyloxyphenylcarbamoyl and fluorophenyl groups. The final steps involve the formation of the dioxane ring and the esterification of the acetic acid moiety with tert-butyl alcohol. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to reduce environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester: has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s structure allows it to interact with multiple targets, potentially resulting in a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole-based molecules, dioxane derivatives, and esters with comparable functional groups. Examples include:

  • (6-{2-[3-(4-Methoxyphenylcarbamoyl)-5-(4-chlorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester
  • (6-{2-[3-(4-Hydroxyphenylcarbamoyl)-5-(4-bromophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester

Uniqueness

The uniqueness of (6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-[6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-36-22-24-37(25-23-36)53-30-32-14-10-8-11-15-32)41(33-16-12-9-13-17-33)44(34-18-20-35(48)21-19-34)50(43)27-26-38-28-39(55-47(6,7)54-38)29-40(51)56-46(3,4)5/h8-25,31,38-39H,26-30H2,1-7H3,(H,49,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMXIMMZUBCVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H53FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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